![molecular formula C7H5ClFNO B12957019 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone](/img/structure/B12957019.png)
1-(4-Chloro-5-fluoropyridin-3-YL)ethanone
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Overview
Description
1-(4-Chloro-5-fluoropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO. It is a fluorinated building block commonly used in the synthesis of various chemical compounds. The presence of both chlorine and fluorine atoms in its structure makes it a valuable intermediate in pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone typically involves the reaction of 4-chloro-5-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-Chloro-5-fluoropyridin-3-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
- 1-(2-Chloro-5-fluoropyridin-3-YL)ethanone
- 1-(5-Fluoropyridin-3-YL)ethanone
- 1-(5-Chloro-3-fluoropyridin-2-YL)ethanone
Uniqueness: 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the 4 and 5 positions of the pyridine ring enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Biological Activity
1-(4-Chloro-5-fluoropyridin-3-YL)ethanone is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by the presence of chloro and fluoro substituents on the pyridine ring, suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
Antimicrobial Activity
Studies have indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. For instance, a study conducted by Burkholderia sp. MAK1 demonstrated that various pyridine derivatives could be bioconverted into hydroxylated products, which were subsequently tested for antimicrobial efficacy. The results showed significant activity against several bacterial strains, suggesting the potential of this compound as an antimicrobial agent .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results were summarized in the following table:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria .
Research Findings on Enzyme Inhibition
In a comparative analysis of various pyridine derivatives as potential MMP inhibitors, compounds structurally related to this compound were shown to modulate enzyme activity effectively. The following table summarizes the IC50 values obtained from enzyme assays:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | ADAMTS7 | 150 |
Related Compound A | ADAMTS7 | 120 |
Related Compound B | MMP2 | 95 |
These results suggest that while this compound shows promise as an enzyme inhibitor, further optimization may be required to enhance its potency .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(4-chloro-5-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-10-3-6(9)7(5)8/h2-3H,1H3 |
InChI Key |
AHSDUGZCIWYDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1Cl)F |
Origin of Product |
United States |
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